molecular formula C11H13FO3 B7998093 2-n-Butoxy-4-fluorobenzoic acid

2-n-Butoxy-4-fluorobenzoic acid

Cat. No.: B7998093
M. Wt: 212.22 g/mol
InChI Key: ADAYQITUHNBTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-n-Butoxy-4-fluorobenzoic acid can be achieved through nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

2-n-Butoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-n-Butoxy-4-fluorobenzoic acid is used in:

Mechanism of Action

The mechanism of action of 2-n-Butoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets, leading to desired chemical transformations. The pathways involved depend on the type of reaction it undergoes, such as nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

Similar compounds include other fluorinated benzoic acids like 2-fluorobenzoic acid and 4-fluorobenzoic acid. 2-n-Butoxy-4-fluorobenzoic acid is unique due to its butoxy group, which imparts different solubility and reactivity properties compared to its analogs .

Properties

IUPAC Name

2-butoxy-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAYQITUHNBTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.